Morfolina-3-carboxamida

Descripción general

Descripción

Morpholine-3-carboxamide, also known as thiomorpholine-3-carboxamide, is a chemical compound with the molecular formula C5H10N2O2S. It is a white crystalline solid that is soluble in water and has a melting point of 185-187°C. Morpholine-3-carboxamide has attracted the attention of scientists due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de la morfolina-3-carboxamida han mostrado resultados prometedores en la investigación anticancerígena. Específicamente, se ha encontrado que estos compuestos exhiben una potente actividad antiproliferativa contra las células cancerosas del hígado . Funcionan al atacar proteínas cruciales involucradas en la supervivencia de las células cancerosas, como la caspasa-3/7 y la β-tubulina, que son esenciales para la progresión del ciclo celular y la formación de microtúbulos . Al inhibir estas proteínas, los derivados de la this compound pueden inducir el arresto del ciclo celular y desencadenar la apoptosis en las células cancerosas, ofreciendo una vía potencial para desarrollar nuevas terapias contra el cáncer.

Inhibición de la Polimerización de Tubulina

En el contexto del tratamiento del cáncer, la capacidad de los derivados de la this compound para inhibir la polimerización de la β-tubulina es particularmente significativa . Esta acción interrumpe la red de microtúbulos dentro de las células, lo cual es fundamental para la división y proliferación celular. Como resultado, estos compuestos pueden detener eficazmente el crecimiento de las células cancerosas, convirtiéndolos en candidatos valiosos para la investigación y desarrollo adicionales en farmacoterapia contra el cáncer.

Inducción de la Apoptosis

La inducción de la apoptosis, o muerte celular programada, es un mecanismo vital por el cual los derivados de la this compound ejercen sus efectos anticancerígenos . Al activar las proteínas caspasa-3/7, estos compuestos pueden iniciar la cascada de eventos que conducen a la apoptosis, apuntando selectivamente a las células cancerosas mientras minimizan el impacto en las células normales y sanas. Esta toxicidad selectiva es crucial para reducir los efectos secundarios y mejorar el índice terapéutico de los fármacos contra el cáncer.

Modulación del Ciclo Celular

La investigación ha demostrado que los derivados de la this compound pueden causar el arresto del ciclo celular, particularmente durante la fase G1/S . Esto evita que las células cancerosas repliquen su ADN y se dividan, frenando eficazmente la progresión de la enfermedad. La capacidad de modular el ciclo celular es una herramienta poderosa en la terapia contra el cáncer, ya que puede conducir a la eliminación controlada de las células cancerosas.

Acoplamiento Molecular y Afinidad de Unión

Los estudios de acoplamiento molecular han demostrado que los derivados de la this compound tienen una alta afinidad de unión para la cavidad activa de la proteína β-tubulina . Esto sugiere que estos compuestos pueden ajustarse finamente para interactuar con objetivos moleculares específicos, mejorando su eficacia y especificidad. Tales estudios son cruciales para comprender el mecanismo de acción y para el diseño racional de nuevos fármacos con eficacia mejorada.

Actividad Antimicrobiana

Si bien el enfoque se ha centrado principalmente en las propiedades anticancerígenas, algunos estudios sugieren que los derivados de la this compound también pueden poseer actividad antimicrobiana . Aunque la actividad contra las bacterias grampositivas y gramnegativas es limitada, existe el potencial de que estos compuestos se optimicen y desarrollen en nuevos agentes antimicrobianos.

Investigación de Enfermedades Neurodegenerativas

Las estructuras basadas en cumarina, incluidos los derivados de la this compound, se han explorado por sus posibles aplicaciones en la investigación de enfermedades neurodegenerativas . Su estructura química única permite la unión a varios objetivos, lo cual podría ser beneficioso en el desarrollo de tratamientos para afecciones como las enfermedades de Alzheimer y Parkinson.

Aplicaciones Antiinflamatorias

Las propiedades antiinflamatorias de los derivados de cumarina abren otra vía para la aplicación de la this compound en la investigación científica

Mecanismo De Acción

Target of Action

Morpholine-3-carboxamide is a versatile compound that has been employed to enhance the potency of numerous bioactive molecules . It has been found to have potential targets in various biological systems. For instance, it has been used in the design of ruthenium-based antibacterial agents with multiple antibacterial mechanisms . In another study, it was found to inhibit pancreatic lipase (PL), a key enzyme involved in fat digestion .

Mode of Action

The mode of action of Morpholine-3-carboxamide varies depending on the specific derivative and the biological target. For instance, in the case of ruthenium-based antibacterial agents, Morpholine-3-carboxamide contributes to the destruction of the bacterial membrane and induction of ROS production in bacteria . When used as a pancreatic lipase inhibitor, it competes with the substrate for the active site of the enzyme .

Biochemical Pathways

The biochemical pathways affected by Morpholine-3-carboxamide are diverse and depend on the specific derivative and target. In the context of antibacterial activity, it disrupts the integrity of the bacterial membrane, leading to cell death . As a pancreatic lipase inhibitor, it prevents the breakdown of dietary fats into absorbable fatty acids, thus reducing calorie intake .

Pharmacokinetics

The morpholine moiety is known to improve metabolic stability and enhance the pharmacokinetic properties of bioactive molecules .

Result of Action

The result of Morpholine-3-carboxamide’s action is dependent on its specific targets. In the case of antibacterial agents, it leads to the death of bacteria . When used as a pancreatic lipase inhibitor, it reduces the absorption of dietary fats, potentially aiding in weight loss .

Safety and Hazards

Direcciones Futuras

Morpholine derivatives, including Morpholine-3-carboxamide, continue to be a subject of research due to their potential biological activities . For instance, a series of 8-methoxycoumarin-3-carboxamides has been synthesized and investigated for their antiproliferative activity against liver cancer cells . Another study designed and synthesized a series of coumarin-3-carboxamide-N-morpholine hybrids as potential cholinesterases inhibitors . These studies suggest that Morpholine-3-carboxamide and related compounds may have potential applications in the development of new therapeutic agents.

Análisis Bioquímico

Biochemical Properties

It is known that morpholine-based compounds can interact with various enzymes and proteins

Molecular Mechanism

It is known that morpholine-based compounds can have binding interactions with biomolecules and can influence enzyme activity . The specific details of these interactions and the changes in gene expression that result from them are still being studied.

Propiedades

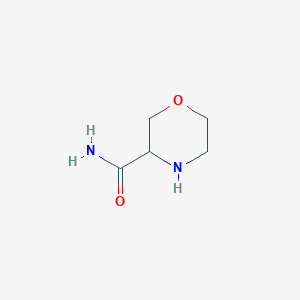

IUPAC Name |

morpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSPPJRTCRMQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848488-74-4 | |

| Record name | morpholine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide and how does this relate to its potential therapeutic application?

A1: (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide, also known as MHV370, acts as a Toll-like receptor (TLR) 7/8 antagonist. [] TLR7 and TLR8 are part of the innate immune system and recognize single-stranded RNA often found in viruses. When activated, they initiate an inflammatory response. In autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus, TLR7/8 are thought to be chronically activated, contributing to the disease process. MHV370, by blocking these receptors, aims to reduce this inappropriate immune activation and alleviate disease symptoms. []

Q2: Can you describe the synthetic route for producing enantiopure morpholine-3-carboxamide derivatives, particularly highlighting the role of regioselectivity?

A2: While the specific synthetic route for MHV370 isn't detailed in the provided abstracts, the first paper describes a general method for enantiopure 2,6-disubstituted morpholines, a structural motif present in MHV370. [] The key is the sequential ring opening of two different chiral oxiranes by a tosylamide. This generates a tosylamido-2,2'-diol where the two hydroxyl groups are differentiated based on the chirality and electronic properties of the oxirane-derived side chains. This difference is crucial for the next step: regioselective mono-O-sulfonylation. By selectively reacting only one hydroxyl group, the subsequent cyclization yields the desired enantiopure morpholine. This method underscores how controlling regioselectivity in each step is essential for achieving enantiopure complex molecules. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one](/img/structure/B110587.png)

![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B110605.png)

![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)

![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)